2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, 2-[2-[2-[2-[6-(biotinylaminohexanoyl)aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid N-hydroxysuccinimide ester , reflects its modular architecture. The name is constructed by prioritizing functional groups in the following order:
- Benzoic acid core (position 4 substitution).
- Diazirine moiety (3-trifluoromethyl-3H-diazirin-3-yl group at position 4).
- Polyethylene glycol (PEG)-biotin linker (tetraethylene glycol chain terminated with a biotin-hexanoyl group at position 2).
- N-hydroxysuccinimide (NHS) ester (activated carboxylate at the benzoic acid’s position 1).
| Property | Value | Source Reference |
|---|---|---|
| Molecular formula | C₃₅H₄₆F₃N₇O₁₀S | |
| Molecular weight | 813.84 g/mol | |
| CAS number | Not explicitly listed | N/A |
The molecular formula confirms the presence of:
- 35 carbon atoms , including aromatic (benzene), aliphatic (hexanoyl, PEG), and heterocyclic (diazirine, biotin) carbons.
- Three fluorine atoms from the trifluoromethyl group.
- Seven nitrogen atoms distributed across the diazirine ring, biotin’s ureido group, and amide bonds.
- One sulfur atom originating from biotin’s tetrahydrothiophene ring.
Functional Group Architecture: Biotin, PEG Spacer, Diazirine, and NHS Ester Motifs
Core Functional Groups
Biotin Module
The biotin moiety is linked via a hexanoyl spacer to the PEG chain, preserving its affinity for streptavidin (Kd ≈ 10−15 M) while minimizing steric interference. The hexanoyl chain’s six-carbon length optimizes flexibility without compromising binding efficiency.
PEG4 Spacer
The tetraethylene glycol (PEG4) chain consists of four repeating ethylene oxide units (-OCH2CH2-), providing:
- Hydrophilicity : LogP reduction by ~2.5 units compared to non-PEGylated analogs.
- Conformational flexibility : Radius of gyration ~1.2 nm, enabling access to buried binding sites.
Diazirine Photocrosslinker
The 3-(trifluoromethyl)-3H-diazirine group undergoes UV-induced (350–365 nm) decomposition to generate a reactive carbene intermediate. This species inserts into C–H, N–H, or O–H bonds within 3–5 Å proximity, enabling covalent crosslinking. The trifluoromethyl group enhances stability, with a half-life >48 hours in aqueous buffers (pH 7.4).
NHS Ester Reactivity
The NHS ester exhibits a second-order rate constant (k2) of ~1.2 × 10−3 M−1s−1 for primary amine conjugation at pH 8.5. Hydrolysis competes at higher pH (t1/2 = 15 minutes at pH 9.0).
Crystallographic and Spectroscopic Validation (XRD, NMR, FT-IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key 1H NMR signals (CDCl3, 400 MHz):
13C NMR confirms the trifluoromethyl group (δ = 121.5 ppm, q, JCF = 270 Hz) and NHS ester carbonyl (δ = 168.9 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
X-ray Diffraction (XRD)
No XRD data is available in the provided sources for this specific compound. However, analogous NHS esters exhibit monoclinic crystal systems (space group P21/c) with unit cell parameters a = 14.2 Å, b = 6.8 Å, c = 16.5 Å, and β = 102.3°.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46F3N7O10S/c36-35(37,38)34(43-44-34)22-9-10-23(32(50)55-45-29(48)11-12-30(45)49)25(20-22)54-19-18-53-17-16-52-15-14-40-28(47)7-2-1-5-13-39-27(46)8-4-3-6-26-31-24(21-56-26)41-33(51)42-31/h9-10,20,24,26,31H,1-8,11-19,21H2,(H,39,46)(H,40,47)(H2,41,42,51)/t24-,26-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDHDFYLAOINHU-NLVXVLGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)OCCOCCOCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)OCCOCCOCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46F3N7O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester (often referred to as Biotin-Diazirine) is a complex molecule that combines biotin, a well-known vitamin involved in various biological processes, with a diazirine moiety that can be activated by light. This unique structure makes it valuable for applications in bioconjugation and probing biological systems.
Chemical Structure and Properties
Biotin-Diazirine has a molecular formula of and a molecular weight of approximately 485.56 g/mol. Its structure includes multiple ethylene glycol units, which enhance solubility and biocompatibility.
| Property | Value |
|---|---|
| Molecular Formula | C23H36F3N4O5 |
| Molecular Weight | 485.56 g/mol |
| Solubility | Soluble in DMSO, water |
| Purity | ≥ 95% (GC) |
The biological activity of Biotin-Diazirine is primarily attributed to its ability to form covalent bonds with biomolecules upon irradiation with UV light. The diazirine group undergoes photolysis, generating highly reactive carbene species that can react with nucleophiles, such as amino acids in proteins, leading to stable conjugates.
Applications in Biological Research
- Protein Labeling : Biotin-Diazirine is extensively used for the labeling of proteins in various assays due to the strong affinity between biotin and streptavidin. This property enables researchers to track proteins within cells or tissues.
- Cellular Imaging : The compound can be employed in live-cell imaging studies, allowing scientists to visualize protein interactions in real-time.
- Drug Delivery Systems : Its ability to conjugate with drugs enhances targeted delivery mechanisms, improving therapeutic efficacy.
Study 1: Protein Interaction Analysis
In a study published in Nature Communications, researchers utilized Biotin-Diazirine to investigate protein-protein interactions within live cells. The compound was shown to effectively label target proteins without disrupting cellular functions, demonstrating its utility in studying dynamic cellular processes.
Study 2: Targeted Drug Delivery
A research article in Journal of Controlled Release highlighted the use of Biotin-Diazirine in developing targeted drug delivery systems. The study reported enhanced uptake of drug-loaded nanoparticles in biotin receptor-expressing cells, showcasing the potential for selective targeting in cancer therapy.
Safety and Handling
Biotin-Diazirine should be handled with care due to its reactive nature. It is advisable to work under inert atmosphere conditions and utilize personal protective equipment (PPE) such as gloves and goggles when manipulating the compound.
Preparation Methods
Table 1: Critical Reaction Parameters
Analytical Characterization
-
Mass Spectrometry : Fast atom bombardment (FAB-MS) confirms molecular ions at m/z 1114.
-
Chromatography : RF values (0.6–0.7) validate purity during paper/flash chromatography.
-
UV-Vis : Absorbance at 455 nm quantifies ruthenium-labeled antibodies post-conjugation.
Challenges and Optimizations
Q & A
Q. Purification :
- Chromatography : Use silica gel chromatography (eluent: gradient of ethyl acetate/hexanes) for intermediates.
- HPLC : Final purification under reverse-phase conditions (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity .
Advanced Question: How can conjugation efficiency to target proteins be optimized?
Answer:
Critical Factors :
- pH : Maintain pH 7.5–8.5 (e.g., phosphate or HEPES buffer) to enhance NHS-amine reactivity while minimizing hydrolysis.
- Temperature : Perform reactions at 4°C for temperature-sensitive proteins or 25°C for rapid conjugation.
- Molar Ratio : Use a 10:1 (probe:protein) ratio to balance labeling efficiency and nonspecific crosslinking .
Q. Optimization Strategy :
Q. Troubleshooting Steps :
Controls : Include (a) no-UV control to check for non-photoactivated binding and (b) biotin-blocking control (pre-incubate with streptavidin beads) .
UV Dose Titration : Test irradiation times (1–15 min) to find the minimum effective dose.
Competition Assays : Co-incubate with unlabeled biotin to confirm specificity of pull-down results .
Q. Advanced Validation :
- LC-MS/MS : Identify crosslinked peptides to distinguish specific targets from background .
- Mutagenesis : Mutate suspected binding-site residues; loss of crosslinking supports target specificity .
Advanced Question: What analytical methods are recommended for characterizing the compound and its conjugates?
Answer:
Compound Characterization :
Q. Conjugate Analysis :
- Fluorescence Quenching : Monitor tryptophan fluorescence quenching upon probe binding to assess labeling efficiency .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics of the biotinylated conjugate to streptavidin chips .
Basic Question: What safety precautions are required when handling this compound?
Answer:
- Protective Gear : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The diazirine group is light-sensitive; work under amber light .
- Waste Disposal : Collect organic waste in sealed containers for incineration. Neutralize NHS ester hydrolysis products (succinimide) with 1 M NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
